3-Ethyl 6-methyl 4-[(3-methoxyphenyl)amino]quinoline-3,6-dicarboxylate

quinoline-3,6-dicarboxylate PDGFR kinase inhibitor structure-activity relationship

This 3-methoxyphenylamino quinoline-3,6-dicarboxylate is a matched-pair probe for SAR expansion of PDGFR-targeted kinase inhibitors. Its single methoxy vs. acetyl substitution relative to the 3-acetylphenyl comparator (CID 1187597) enables controlled H-bond acceptor profiling. With no pre-existing bioactivity data, it serves as an uncharacterized screening candidate for de-orphaning novel chemotypes. Ideal for in-house kinase panel screening and molecular docking campaigns.

Molecular Formula C21H20N2O5
Molecular Weight 380.4
CAS No. 371210-23-0
Cat. No. B2778056
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Ethyl 6-methyl 4-[(3-methoxyphenyl)amino]quinoline-3,6-dicarboxylate
CAS371210-23-0
Molecular FormulaC21H20N2O5
Molecular Weight380.4
Structural Identifiers
SMILESCCOC(=O)C1=CN=C2C=CC(=CC2=C1NC3=CC(=CC=C3)OC)C(=O)OC
InChIInChI=1S/C21H20N2O5/c1-4-28-21(25)17-12-22-18-9-8-13(20(24)27-3)10-16(18)19(17)23-14-6-5-7-15(11-14)26-2/h5-12H,4H2,1-3H3,(H,22,23)
InChIKeyPKBGPESYPZSFEV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Ethyl 6-methyl 4-[(3-methoxyphenyl)amino]quinoline-3,6-dicarboxylate (CAS 371210-23-0) – Procurement-Grade Baseline Overview


3-Ethyl 6-methyl 4-[(3-methoxyphenyl)amino]quinoline-3,6-dicarboxylate (CAS 371210-23-0) is a synthetic 4-aminoquinoline diester bearing a 3-methoxyphenylamino group [1]. This compound belongs to a class of quinoline-3,6-dicarboxylate derivatives that have been explored as PDGF receptor tyrosine kinase inhibitors and related kinase-targeted scaffolds [2]. Despite the structural similarity to pharmacologically active quinolines, a comprehensive search of primary research literature, patents, and authoritative bioactivity databases failed to return quantitative biological data specifically for this compound. The absence of documented IC50, Ki, or selectivity metrics in peer-reviewed sources means its baseline profile remains undefined relative to documented in-class analogs. Prospective users should treat this compound as an uncharacterized screening candidate until confirmatory in‑house profiling is performed.

Why Generic Substitution Fails: The Evidence Gap for 3-Ethyl 6-methyl 4-[(3-methoxyphenyl)amino]quinoline-3,6-dicarboxylate


Within the quinoline-3,6-dicarboxylate series, even minor modifications to the 4-anilino substituent produce divergent activity profiles. The critical comparator, 3-ethyl 6-methyl 4-[(3-acetylphenyl)amino]quinoline-3,6-dicarboxylate (PubChem CID 1187597) [1], differs by only a single functional group (methoxy vs. acetyl) yet already possesses a distinct ChEMBL identifier and unique computed properties [2]. In the broader PDGFR‑targeted quinoline class, substitution at the 4‑position is a primary driver of potency; for example, in the foundational Maguire et al. series, replacing 4‑substituents shifted IC50 values by orders of magnitude [3]. Without quantitative selectivity or potency data for the 3‑methoxyphenyl analog, any assumption of functional equivalence to the 3‑acetylphenyl variant or to other 4‑aminoquinoline-3,6‑dicarboxylates is scientifically unsupported and carries risk of irreproducible results.

Quantitative Evidence Guide: 3-Ethyl 6-methyl 4-[(3-methoxyphenyl)amino]quinoline-3,6-dicarboxylate – Differential Performance Data


Comparative Bioactivity Profiling: Target Compound Versus Closest Characterized Analog

A systematic search of ChEMBL, PubChem, and PubMed identified no quantitative bioactivity data (IC50, Ki, EC50) for 3-ethyl 6-methyl 4-[(3-methoxyphenyl)amino]quinoline-3,6-dicarboxylate. The structurally closest analog with database annotation, 3-ethyl 6-methyl 4-[(3-acetylphenyl)amino]quinoline-3,6-dicarboxylate (ChEMBL CHEMBL213905), also lacks publicly reported bioactivity values in peer-reviewed literature [1]. The Maguire et al. PDGFR inhibitor series provides potency benchmarks for related 3-substituted-6,7-dimethoxyquinolines (e.g., IC50 ≤20 nM for optimal analogs), yet those compounds differ at both the 6‑position (methoxy vs. carbomethoxy) and the 4‑substituent, precluding direct extrapolation [2]. Consequently, the target compound remains a data‑void molecule in the public domain.

quinoline-3,6-dicarboxylate PDGFR kinase inhibitor structure-activity relationship

Physicochemical and Drug-Likeness Comparison: 3-Methoxy vs. 3-Acetyl Analog

Computed molecular descriptors from PubChem provide the only publicly available quantitative differential data. The 3-methoxyphenyl target compound (MW 380.4 g/mol) is 12 Da lighter than the 3-acetylphenyl analog (MW 392.4 g/mol) [1][2]. The replacement of acetyl with methoxy eliminates a hydrogen bond acceptor carbonyl (7 acceptors in acetyl analog vs. 6 in methoxy target) and reduces topological polar surface area, potentially improving passive membrane permeability . However, the acetyl analog also exhibits higher computed lipophilicity (XLogP3 4.0) versus an estimated XLogP3 of ~3.5 for the target, which may favor target engagement in hydrophobic binding pockets but reduce aqueous solubility. These computational inferences lack experimental validation.

physicochemical properties drug-likeness quinoline analog comparison

Comparative Selectivity Profiling: Quinoline Diester vs. 6,7-Dimethoxyquinoline Chemotype

The Maguire et al. study established that 3-substituted-6,7-dimethoxyquinolines are selective for PDGF-RTK over EGFR-RTK, with the majority of compounds inactive against EGFR at concentrations that potently inhibit PDGFR [1]. The target compound differs from this characterized chemotype at two critical positions: the 6‑carbomethoxy group replaces the 6‑methoxy, and the 3‑carboethoxy replaces the 3‑lipophilic substituent. These structural deviations place the compound outside the SAR space of the validated selective series. No experimental selectivity data exist for any quinoline-3,6-dicarboxylate against a kinase panel in the public domain.

kinase selectivity PDGFR vs. EGFR quinoline chemotype comparison

Vetted Application Scenarios for 3-Ethyl 6-methyl 4-[(3-methoxyphenyl)amino]quinoline-3,6-dicarboxylate


Chemical Probe Development and SAR Expansion of 4-Aminoquinoline-3,6-dicarboxylates

This compound serves as a rationally designed intermediate for expanding the structure-activity landscape of the quinoline-3,6-dicarboxylate series. Its 3-methoxyphenylamino group differs from the 3-acetylphenyl analog (PubChem CID 1187597) by a single functional group replacement (OCH3 vs. COCH3) [1], providing a matched pair for assessing the impact of hydrogen-bond acceptor character at the 4‑position on target binding. Medicinal chemistry teams can use the compound to probe whether the methoxy substituent improves solubility or alters kinase selectivity relative to the acetyl-bearing comparator. This application is directly supported by the physicochemical differentiation established in Section 3.

De Novo Kinase Inhibitor Screening Libraries

Given the complete absence of public bioactivity data (see Section 3, Evidence Item 1), this compound is suitable for inclusion in a broad kinase inhibitor screening deck where the goal is to de-orphan uncharacterized chemotypes. Its structural relationship to the Maguire et al. PDGFR inhibitor series [2] suggests potential activity against receptor tyrosine kinases, but the 6‑carbomethoxy and 3‑carboethoxy modifications place it in unexplored chemical space. Screening this compound alongside the 3‑acetylphenyl analog provides a controlled experiment to determine whether 4‑anilino substitution modulates kinase hit rates.

Computational Docking and In Silico Selectivity Prediction Workflows

The compound's well-defined structure and computed physicochemical properties (MW 380.4, XLogP ~3.5, 6 HBA) make it a suitable input for molecular docking campaigns against PDGFR, EGFR, or broader kinome panels. When used in parallel with the 3‑acetylphenyl analog, the matched molecular pair enables in silico assessment of whether the methoxy-to-acetyl swap alters predicted binding poses or scores. This scenario is grounded in the quantitative computed property differences documented in Section 3, Evidence Item 2.

Quote Request

Request a Quote for 3-Ethyl 6-methyl 4-[(3-methoxyphenyl)amino]quinoline-3,6-dicarboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.